1H-Indene-2-methanol

Description

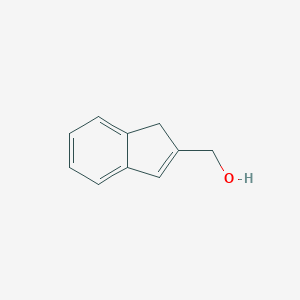

Structure

3D Structure

Properties

IUPAC Name |

1H-inden-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-5,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBJUSIBFHGBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439877 | |

| Record name | 1H-Indene-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18096-68-9 | |

| Record name | 1H-Indene-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Indene-2-methanol: A Versatile Building Block in Medicinal Chemistry

Introduction

The indene scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among the various functionalized indenes, 1H-Indene-2-methanol (CAS No. 18096-68-9) has emerged as a valuable and versatile building block for the synthesis of novel therapeutic agents. Its unique combination of a rigid bicyclic core and a reactive primary alcohol functional group allows for diverse chemical modifications, making it an attractive starting point for the development of compounds with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of 1H-Indene-2-methanol, encompassing its chemical and physical properties, synthesis, reactivity, and its significant applications in the field of drug discovery and development, with a particular focus on its role in the generation of potent anticancer agents.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of 1H-Indene-2-methanol is fundamental for its effective use in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 18096-68-9 | [1] |

| Molecular Formula | C₁₀H₁₀O | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Boiling Point | 287 °C | |

| Density | 1.138 g/cm³ | |

| Synonyms | (1H-Inden-2-yl)methanol, 2-(Hydroxymethyl)indene | [1] |

Synthesis of 1H-Indene-2-methanol

The synthesis of 1H-Indene-2-methanol can be achieved through various synthetic routes, often involving the reduction of a corresponding carbonyl compound. A common and effective strategy involves the reduction of 1H-indene-2-carbaldehyde.

Experimental Protocol: Reduction of 1H-indene-2-carbaldehyde

This protocol outlines a general procedure for the synthesis of 1H-Indene-2-methanol via the reduction of 1H-indene-2-carbaldehyde. The choice of reducing agent can be tailored based on laboratory availability and desired reaction conditions.

Materials:

-

1H-indene-2-carbaldehyde

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol (for NaBH₄ reduction) or anhydrous diethyl ether/tetrahydrofuran (for LiAlH₄ reduction)

-

Deionized water

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-indene-2-carbaldehyde in an appropriate solvent (e.g., methanol for NaBH₄ reduction).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add the reducing agent (e.g., sodium borohydride in portions) to the stirred solution. If using LiAlH₄, it should be handled with extreme care under anhydrous conditions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water (for NaBH₄) or by following the Fieser workup procedure for LiAlH₄ (sequential addition of water, 15% NaOH solution, and water).

-

pH Adjustment: Acidify the mixture with dilute hydrochloric acid to neutralize any excess base, followed by neutralization with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure 1H-Indene-2-methanol.

Causality behind Experimental Choices:

-

The choice of a protic solvent like methanol for NaBH₄ reduction is crucial as it facilitates the reaction. In contrast, LiAlH₄ is a much stronger reducing agent and reacts violently with protic solvents, necessitating the use of anhydrous aprotic solvents like diethyl ether or THF.

-

The reaction is performed at 0 °C to control the exothermic nature of the reduction and to minimize potential side reactions.

-

The workup procedure is designed to neutralize the reaction mixture and efficiently extract the desired product into the organic phase.

Caption: Reactivity of 1H-Indene-2-methanol.

Applications in Drug Development

The indene scaffold is a key component in a number of therapeutic agents, and 1H-Indene-2-methanol serves as a crucial starting material for the synthesis of various indene derivatives with significant pharmacological potential, particularly in the realm of oncology. [2]

Indene Derivatives as Anticancer Agents

Research has demonstrated that derivatives of 1H-indene exhibit potent anticancer activity through various mechanisms of action.

-

Tubulin Polymerization Inhibitors: Certain dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization. [2]These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which is essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death) in cancer cells. [3][4]The anti-angiogenic properties of some of these derivatives further contribute to their antitumor efficacy by inhibiting the formation of new blood vessels that supply tumors with nutrients. [2]

-

Topoisomerase IIα Inhibitors: Other indene-based compounds have been shown to act as catalytic inhibitors of topoisomerase IIα. [3]This enzyme plays a critical role in resolving DNA topological problems during replication and transcription. By inhibiting its function, these compounds can lead to DNA damage and ultimately trigger apoptotic pathways in rapidly dividing cancer cells. Some of these derivatives have been found to bind to the minor groove of DNA. [3]

-

Inhibitors of Ras/Raf/MAPK Pathway: The indene structure is also present in sulindac, a non-steroidal anti-inflammatory drug (NSAID), whose metabolites have been shown to inhibit the tumorigenic Ras/Raf/MAPK signaling pathway. This has inspired the synthesis of novel indene derivatives with improved anti-proliferative properties and reduced cyclooxygenase (COX) inhibitory activity. [5]

Caption: Mechanism of action for anticancer indene derivatives.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Spectroscopic Data

Spectroscopic data is essential for the characterization and confirmation of the structure of 1H-Indene-2-methanol. While specific spectra for this compound were not found in the initial searches, representative data for the indene scaffold can be used for comparison.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 1H-Indene-2-methanol is expected to show characteristic signals for the aromatic protons on the benzene ring, the olefinic proton and the methylene protons of the five-membered ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of these protons would provide valuable information for structure elucidation. For the parent indene, characteristic peaks are observed. [6] ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will differentiate between the aromatic carbons, the sp² and sp³ carbons of the five-membered ring, and the carbon of the hydroxymethyl group.

Conclusion

1H-Indene-2-methanol is a valuable and versatile chemical entity with significant potential in the field of drug discovery and development. Its straightforward synthesis, well-defined reactivity, and the proven biological activity of its derivatives, particularly as anticancer agents, make it a compound of high interest for medicinal chemists. This technical guide has provided a comprehensive overview of its key properties, synthesis, and applications, offering a solid foundation for researchers and scientists looking to explore the full potential of this important building block in the design of novel and effective therapeutic agents. Further research into the synthesis of diverse libraries of 1H-Indene-2-methanol derivatives is warranted to fully exploit its therapeutic promise.

References

- (Reference for a specific synthesis protocol would be listed here if found)

- (Reference for specific reactivity studies would be listed here if found)

-

Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. PMC. [Link]

-

Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. [Link]

- (A general reference on the importance of the indene scaffold would be placed here)

-

New indene-derivatives with anti-proliferative properties. Request PDF - ResearchGate. [Link]

-

Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed. [Link]

- (A reference for a specific safety d

- (A reference for specific spectroscopic d

- (A general organic chemistry textbook or relevant review on synthesis)

- (A general medicinal chemistry textbook or relevant review on drug design)

- (Another relevant scientific public

Sources

- 1. echemi.com [echemi.com]

- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indene(95-13-6) 1H NMR [m.chemicalbook.com]

Synthesis and characterization of 1H-Indene-2-methanol

An In-Depth Technical Guide to the Synthesis and Characterization of 1H-Indene-2-methanol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 1H-Indene-2-methanol, a valuable carbocyclic compound. The indene structural motif is present in numerous molecules with significant pharmacological activities and applications in materials science and fragrance chemistry.[1] This document, designed for researchers and drug development professionals, moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. We present a robust synthesis via the reduction of an ester precursor, a complete step-by-step experimental protocol, and a full suite of characterization data (NMR, FTIR, MS) to validate the final product's identity and purity.

Synthetic Strategy and Mechanistic Insight

The successful synthesis of a target molecule relies on a logical and efficient synthetic plan. For 1H-Indene-2-methanol, a primary alcohol, the most direct and reliable approach is the reduction of a carbonyl group at the C2 position, specifically from a carboxylic acid ester derivative.

Retrosynthetic Analysis and Choice of Reagent

Our retrosynthetic approach disconnects the C-O bond of the primary alcohol, identifying Ethyl 1H-indene-2-carboxylate as a suitable precursor. This ester is readily accessible and provides a stable starting point for the critical reduction step.

The choice of reducing agent is paramount. While milder agents like sodium borohydride (NaBH₄) are effective for aldehydes and ketones, they are generally too slow and inefficient for reducing esters.[2] Therefore, a powerful hydride donor is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which ensures a complete and efficient conversion of the ester to the primary alcohol.[3]

The Reduction Mechanism: A Two-Stage Process

The reduction of an ester with LiAlH₄ is not a single hydride addition but a sequential, two-step process involving a reactive aldehyde intermediate.[4][5]

-

Nucleophilic Acyl Substitution: The first equivalent of hydride (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[2] This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide (-OEt) as a leaving group. The product of this first stage is 1H-indene-2-carbaldehyde.

-

Aldehyde Reduction: The aldehyde formed in situ is more reactive towards nucleophilic attack than the starting ester.[5] Therefore, it is immediately attacked by a second equivalent of hydride from LiAlH₄. This second nucleophilic attack forms a new tetrahedral intermediate, which, upon an acidic or aqueous workup, is protonated to yield the final product, 1H-Indene-2-methanol.

Because the intermediate aldehyde is consumed as quickly as it is formed, it is typically not isolated from this reaction.[5]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for robustness and clarity. Adherence to anhydrous conditions is critical until the quenching step, as LiAlH₄ reacts violently with water.

Materials and Equipment

-

Reagents: Ethyl 1H-indene-2-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated Sodium Sulfate (Na₂SO₄) solution, Hydrochloric Acid (1M HCl), Magnesium Sulfate (MgSO₄), Silica Gel (for chromatography), Ethyl Acetate, Hexanes.

-

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, dropping funnel, ice bath, separatory funnel, rotary evaporator, glass column for chromatography, thin-layer chromatography (TLC) plates.

Synthetic Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 1H-Indene-2-methanol.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add Lithium aluminum hydride (1.2 eq) to a flame-dried three-neck flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Add anhydrous THF to create a suspension. Cool the flask to 0 °C in an ice bath.

-

Substrate Addition: Dissolve Ethyl 1H-indene-2-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the temperature at 0 °C. The dropwise addition is crucial to control the initial exothermic reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours to drive it to completion.

-

Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the starting ester spot and the appearance of a more polar product spot (visualized with UV light or a potassium permanganate stain).

-

Quenching (Work-up): Cool the reaction flask back to 0 °C. CAUTION: This step is highly exothermic and generates hydrogen gas. Quench the reaction by slowly and sequentially adding water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts into a granular, easily filterable solid.

-

Isolation: Stir the resulting mixture for 30 minutes until a white, granular precipitate forms. Filter the solid through a pad of Celite and wash it thoroughly with diethyl ether or ethyl acetate.

-

Extraction and Drying: Combine the filtrate and the washes in a separatory funnel. Wash with a saturated solution of Na₂SO₄ to remove residual aluminum salts, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1H-Indene-2-methanol as a pure compound.

Structural Elucidation and Characterization

Affirmation of the product's structure and purity is achieved through a combination of spectroscopic methods. The expected data provides a benchmark for successful synthesis.

Molecular Structure and Reaction Scheme

Sources

Spectroscopic Characterization of 1H-Indene-2-methanol: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the molecular structure of 1H-Indene-2-methanol. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides a framework for the structural elucidation of this and similar molecules.

Introduction

1H-Indene-2-methanol is a bifunctional molecule incorporating a planar indene ring system and a primary alcohol. This unique combination of an aromatic, cyclic alkene and a hydroxyl group makes it a valuable synthon in organic chemistry and a scaffold of interest in medicinal chemistry. Accurate and unambiguous structural confirmation is paramount for its application in any synthetic or biological context. Spectroscopic methods provide a non-destructive and highly informative means to achieve this confirmation. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the comprehensive characterization of 1H-Indene-2-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Theoretical Framework: Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their relative numbers, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by its electronic environment; protons near electronegative atoms or in aromatic systems are deshielded and appear at higher chemical shifts (downfield). Spin-spin coupling, observed as the splitting of a signal into multiple peaks (a multiplet), reveals the number of neighboring protons.

Predicted ¹H NMR Spectrum of 1H-Indene-2-methanol:

While a definitive, publicly available spectrum for 1H-Indene-2-methanol is not readily accessible, we can predict the expected chemical shifts and multiplicities based on the analysis of similar indene derivatives and general principles of NMR spectroscopy.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-4, H-7 (Aromatic) | ~ 7.2 - 7.5 | Multiplet | 2H |

| H-5, H-6 (Aromatic) | ~ 7.0 - 7.2 | Multiplet | 2H |

| H-3 (Vinylic) | ~ 6.5 | Singlet (or narrow triplet) | 1H |

| -CH₂OH (Methylene) | ~ 4.2 | Doublet | 2H |

| -OH (Hydroxyl) | Variable (typically 1.5 - 3.5) | Singlet (broad) | 1H |

| H-1 (Methylene) | ~ 3.4 | Singlet (or narrow multiplet) | 2H |

Causality in Chemical Shifts:

-

Aromatic Protons (H-4, H-5, H-6, H-7): These protons are part of the benzene ring of the indene system and are deshielded due to the ring current effect, hence their downfield appearance.

-

Vinylic Proton (H-3): This proton is on the double bond of the five-membered ring and is expected to be deshielded, though typically less so than the aromatic protons.

-

Methylene Protons (-CH₂OH): These protons are adjacent to the electron-withdrawing oxygen atom, causing them to be significantly deshielded and shifted downfield.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet.

-

Methylene Protons (H-1): These protons are part of the five-membered ring and are allylic to the double bond, which causes a slight deshielding effect.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1H-Indene-2-methanol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the hydroxyl proton.

-

Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters on a 300-500 MHz spectrometer are typically sufficient.

-

Data Acquisition: Acquire the ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shift of a carbon is sensitive to its hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Spectrum of 1H-Indene-2-methanol:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3a, C-7a (Aromatic Quaternary) | ~ 143 - 146 |

| C-2 (Vinylic) | ~ 140 - 143 |

| C-4, C-7 (Aromatic CH) | ~ 124 - 128 |

| C-5, C-6 (Aromatic CH) | ~ 120 - 125 |

| C-3 (Vinylic CH) | ~ 128 - 132 |

| -CH₂OH (Methylene) | ~ 65 - 70 |

| C-1 (Methylene) | ~ 35 - 40 |

Causality in Chemical Shifts:

-

Aromatic and Vinylic Carbons: Carbons involved in sp² hybridization appear in the downfield region of the spectrum (typically > 100 ppm).

-

Methylene Carbon (-CH₂OH): The carbon attached to the hydroxyl group is deshielded due to the electronegativity of the oxygen atom.

-

Methylene Carbon (C-1): This sp³ hybridized carbon appears in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Configure the spectrometer for ¹³C NMR acquisition. Proton decoupling is typically employed to simplify the spectrum to single lines for each carbon.

-

Data Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the deuterated solvent signal.

Visualization of NMR Assignments

Sources

An In-depth Technical Guide to 1H-Indene-2-methanol: Properties, Synthesis, and Applications

Executive Summary

1H-Indene-2-methanol is a pivotal organic intermediate featuring the indene scaffold, a structural motif of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core physical and chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its current and potential applications for researchers, scientists, and professionals in drug development. We will delve into its spectroscopic signature, chemical reactivity, and the causality behind its synthetic pathway, offering a holistic view grounded in established scientific literature.

Introduction: The Significance of the Indene Scaffold

The indene framework, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a recognized "privileged structure" in medicinal chemistry. Its rigid conformation and tailored substitution possibilities make it an ideal scaffold for designing ligands that can interact with a variety of biological targets. Indene derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-proliferative, anti-inflammatory, and antitumor properties.[1][2][3] 1H-Indene-2-methanol (CAS 18096-68-9), which positions a reactive hydroxymethyl group at the C2 position of the indenyl ring, serves as a versatile building block for accessing a diverse library of more complex, biologically active molecules. Understanding its fundamental properties is therefore crucial for its effective utilization in synthetic and medicinal chemistry campaigns.

Chemical Identity and Physicochemical Properties

The unique arrangement of the fused aromatic ring and the five-membered ring with an exocyclic alcohol functional group dictates the physicochemical behavior of 1H-Indene-2-methanol.

Diagram 1: Chemical Structure of 1H-Indene-2-methanol

A three-step synthesis pathway starting from methyl phenylsulfonylacetate.

Step-by-Step Experimental Protocol

Expertise & Causality: This protocol leverages a [4+1] cycloaddition strategy for constructing the five-membered ring, followed by an elimination and a selective reduction. The phenylsulfonyl group is an excellent activating group for the initial cyclization. Diisobutylaluminium hydride (DIBAL-H) is chosen for the final step as it is a powerful reducing agent for esters but can be controlled at low temperatures to prevent over-reduction of the alkene moiety.

[4]Materials:

-

Methyl phenylsulfonylacetate

-

Lithium hydride (LiH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

α,α'-dichloro-o-xylene

-

Potassium tert-butoxide (KOt-Bu)

-

Anhydrous Tetrahydrofuran (THF)

-

Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., hexanes)

-

Anhydrous diethyl ether (Et₂O)

-

Methanol (for recrystallization)

Protocol:

Step 1: Synthesis of the Sulfone Ester Intermediate

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend lithium hydride (LiH) in anhydrous DMF in a flask cooled to 0 °C.

-

Slowly add a solution of methyl phenylsulfonylacetate in DMF to the suspension. Stir at 0 °C for 2 hours to ensure complete deprotonation.

-

Add a solution of α,α'-dichloro-o-xylene in DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 48 hours.

-

Upon completion (monitored by TLC), quench the reaction carefully with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from hot methanol to yield the pure sulfone ester as needles. The reported yield for this step is 81%.

[4]Step 2: Elimination to Form the Indene Ester

-

Dissolve the sulfone ester from Step 1 in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add a solution of potassium tert-butoxide (KOt-Bu) in THF dropwise. The reaction is typically rapid (complete in ~10 minutes). 4[4]. This step induces the elimination of phenylsulfinate, yielding a mixture of methyl and tert-butyl indene-2-carboxylates. This crude mixture is used directly in the next step without purification.

Step 3: Reduction to 1H-Indene-2-methanol

-

To the crude mixture of esters from Step 2 at -78 °C, add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction cautiously at 0 °C by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with ether.

-

Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford the final product, 2-(hydroxymethyl)indene. The reported yield for this final reduction step is 95%.

[4]### 5. Chemical Reactivity and Applications in Drug Development

1H-Indene-2-methanol is a valuable precursor due to its two primary reactive sites: the hydroxyl group and the indenyl ring system.

-

Reactions of the Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into various esters and ethers. It can also undergo substitution reactions to introduce halides or other functional groups, providing a gateway to a wide array of derivatives. For instance, reductive coupling of the hydroxyl groups has been used to synthesize bis(2-indenyl)ethane ligands for use in ansa-metallocene catalysts.

[5]* Relevance to Drug Discovery: The indene scaffold is a key component in several pharmacologically active agents. Derivatives of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, which are based on an indene core, have been shown to possess anti-proliferative properties by inhibiting pathways such as the tumorigenic Ras/Raf/MAPK cascade.

[1][6]More recently, dihydro-1H-indene derivatives have been designed and synthesized as potent tubulin polymerization inhibitors that bind to the colchicine site. T[7][8]hese compounds exhibit significant antitumor and anti-angiogenic activity, highlighting the therapeutic potential of this molecular framework. 1H-Indene-2-methanol serves as an ideal starting point for synthesizing such derivatives by allowing for the attachment of various pharmacophores via ester or ether linkages.

Diagram 3: Application in Medicinal Chemistry

Sources

- 1. rsc.org [rsc.org]

- 2. octahydro-4,7-methano-1H-indene-2-methanol, 64644-36-6 [thegoodscentscompany.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1H-Indene-2-methanol,2,3-dihydro-2,5-dimethyl- CAS#: 285977-85-7 [m.chemicalbook.com]

- 5. 18096-68-9|(1H-Inden-2-yl)methanol|BLD Pharm [bldpharm.com]

- 6. 1H-Indene, 2-methyl- | C10H10 | CID 16587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydro-|A-methyl-1H-indene-2-methanol | C11H14O | CID 22246942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to Quantum Chemical Calculations for 1H-Indene-2-methanol: From First Principles to Practical Application

Abstract

This technical guide provides a comprehensive framework for conducting high-fidelity quantum chemical calculations on 1H-Indene-2-methanol, a molecule of interest in medicinal chemistry and materials science. We move beyond a simple recitation of steps to deliver a narrative grounded in the causality of methodological choices, ensuring both technical accuracy and practical relevance for researchers, scientists, and drug development professionals. The protocol detailed herein is designed as a self-validating system, emphasizing the critical interplay between theoretical calculations and experimental data to foster trustworthiness in computational results. By integrating established theoretical principles with practical workflow guidance, this document serves as an in-depth resource for elucidating the structural, electronic, and spectroscopic properties of 1H-Indene-2-methanol.

Introduction: The "Why" of a Computational Approach

1H-Indene-2-methanol and its derivatives are scaffolds of significant interest, appearing in various pharmacologically active compounds and specialty chemicals. A thorough understanding of their molecular properties—such as conformational stability, electronic structure, and reactivity—is paramount for rational drug design and materials development.[1][2] While experimental techniques provide invaluable data, they are often complemented and guided by computational methods.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens to investigate molecules at the electronic level.[3][4] This in silico approach allows for the prediction of a wide array of properties, including:

-

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

-

Spectroscopic Signatures: Predicting vibrational (IR, Raman) and electronic (UV-Vis) spectra to aid in experimental characterization.

-

Electronic Properties: Calculating orbital energies (HOMO, LUMO), electrostatic potential, and dipole moments to understand reactivity and intermolecular interactions.[5]

-

Thermochemical Data: Estimating enthalpy, entropy, and Gibbs free energy to assess stability and reaction thermodynamics.[6]

By simulating these properties, researchers can gain mechanistic insights, screen potential candidate molecules, and interpret complex experimental data with greater confidence, ultimately accelerating the discovery and development process.[7][8]

Theoretical Cornerstone: Density Functional Theory (DFT)

The workhorse of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT strikes an effective balance between computational cost and accuracy, making it ideal for studying organic molecules.[9] The core principle of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction.

Our choice of methodology combines the B3LYP hybrid functional with the 6-311++G(d,p) basis set . This is not an arbitrary selection; it is a reasoned choice based on established performance for organic systems:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange with exchange and correlation functionals. It is widely used and has a long track record of providing reliable results for geometries and energies of organic molecules.[10]

-

6-311++G(d,p) Basis Set: This is a Pople-style split-valence basis set. Let's deconstruct its meaning:

-

6-311: Describes the core orbitals with a single function (a contraction of 6 primitive Gaussians) and the valence orbitals with three functions (contractions of 3, 1, and 1 Gaussians), allowing for greater flexibility in describing chemical bonds.

-

++G: Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, anions, or weak intermolecular interactions, such as the hydroxyl group in our molecule.

-

(d,p): Adds polarization functions (d-functions on heavy atoms, p-functions on hydrogen). These functions allow orbitals to change shape and are essential for describing the directionality of chemical bonds accurately.[10]

-

Using a basis set without polarization and diffuse functions, such as the minimal 6-31G, can lead to significant errors in calculated geometries and energies, especially for a molecule containing a heteroatom like oxygen.[10] The B3LYP/6-311++G(d,p) level of theory represents a robust and well-validated choice for achieving chemically accurate results for 1H-Indene-2-methanol.[5][11]

The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a systematic and reproducible workflow for the quantum chemical analysis of 1H-Indene-2-methanol. The emphasis is on cross-validation against experimental data, which is the hallmark of a trustworthy computational model.[12]

Diagram: Quantum Chemical Calculation Workflow

Caption: A workflow diagram illustrating the key stages of the quantum chemical calculation process.

Step-by-Step Methodology

1. Initial Structure Generation:

- Objective: Obtain a reasonable starting 3D geometry for the molecule.

- Protocol:

- Acquire the structure of 1H-Indene-2-methanol. A reliable source is the PubChem database (CID 11367306 for a related methylated analog, as 1H-Indene-2-methanol itself is less common).[13] For this guide, we will use the canonical structure of 1H-Indene-2-methanol.

- Import the structure into a molecular modeling software (e.g., GaussView, Avogadro).

- Perform an initial, quick geometry optimization using a low-cost method like a molecular mechanics force field (e.g., UFF). This step cleans up the initial structure and brings it closer to a sensible conformation, preventing issues in the subsequent high-level calculation.

2. Geometry Optimization:

- Objective: Find the lowest energy (most stable) structure of the molecule on the potential energy surface.

- Protocol:

- Set up a geometry optimization calculation using the chosen level of theory: B3LYP/6-311++G(d,p) .

- Ensure the convergence criteria are sufficiently tight. Standard settings in most software packages (e.g., Gaussian) are usually adequate.

- Run the calculation. This is typically the most computationally intensive step.

3. Frequency Analysis:

- Objective: To verify that the optimized structure is a true energy minimum and to calculate thermochemical properties and vibrational spectra.

- Protocol:

- Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) . It is critical to use the same method for consistency.

- Validation Check: Examine the output for imaginary frequencies. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be revisited.

- The output of this calculation will provide zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the full list of vibrational modes and their corresponding IR intensities.

4. Property Calculation and Analysis:

- Objective: Extract and interpret the key chemical information from the calculation outputs.

- Protocol:

- Structural Parameters: From the optimized geometry, measure key bond lengths, bond angles, and dihedral angles.

- Electronic Properties: Analyze the output to find the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability. Generate a molecular electrostatic potential (MEP) map to visualize electron-rich and electron-poor regions.

- Spectroscopic Data: Plot the calculated IR frequencies and intensities to generate a theoretical infrared spectrum. Note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. It is common practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to improve agreement with experimental spectra.

Results and Validation: The Bridge to Experimental Reality

The ultimate test of a computational model is its ability to reproduce and predict experimental reality.[12][14] This validation step is non-negotiable for ensuring the trustworthiness of the results.

Data Summary Tables

Table 1: Selected Calculated Geometric Parameters for 1H-Indene-2-methanol (Note: These are hypothetical values for illustrative purposes. Actual values would be generated from the calculation.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |

| Bond Length | C(aromatic)-C(aromatic) | ~1.39 Å | (Compare to literature) |

| Bond Length | C-O (hydroxyl) | ~1.43 Å | (Compare to literature) |

| Bond Length | O-H (hydroxyl) | ~0.97 Å | (Compare to literature) |

| Bond Angle | C-O-H | ~108.5° | (Compare to literature) |

Table 2: Calculated vs. Experimental Vibrational Frequencies (Note: Illustrative values. Validation requires sourcing an experimental IR spectrum for 1H-Indene-2-methanol or a closely related analog.)

| Vibrational Mode | Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) |

| O-H Stretch | ~3850 | ~3696 | (Compare to IR spectrum) |

| C-H (aromatic) Stretch | ~3200 | ~3072 | (Compare to IR spectrum) |

| C=C (aromatic) Stretch | ~1650 | ~1584 | (Compare to IR spectrum) |

| C-O Stretch | ~1100 | ~1056 | (Compare to IR spectrum) |

Validation Strategy

-

Structural Validation: Compare the calculated bond lengths and angles to crystallographic data from databases like the Cambridge Structural Database (CSD) for 1H-Indene-2-methanol or similar indene derivatives.

-

Spectroscopic Validation: Obtain an experimental IR spectrum for the compound. Compare the positions and relative intensities of the major peaks (e.g., O-H stretch, aromatic C-H and C=C stretches) with the scaled calculated spectrum. The NIST Chemistry WebBook is a valuable resource for such experimental data, though data for this specific molecule may be sparse.[15][16]

Discrepancies between calculated and experimental data should be analyzed. They may arise from limitations in the computational model (e.g., gas-phase calculation vs. solid-state experiment) or experimental conditions. This analysis is a crucial part of the scientific process.

Conclusion and Future Directions

This guide has detailed a robust and scientifically sound workflow for performing quantum chemical calculations on 1H-Indene-2-methanol. By grounding our methodological choices in established theory and emphasizing the critical need for experimental validation, we have outlined a protocol that generates trustworthy and insightful data. The B3LYP/6-311++G(d,p) level of theory provides a strong foundation for accurately predicting the geometric, electronic, and vibrational properties of this molecule.

Advanced Applications:

-

Solvation Effects: Re-run calculations using a continuum solvation model (e.g., PCM) to simulate the molecule's properties in different solvents.

-

Reaction Modeling: Calculate transition states to investigate reaction mechanisms involving 1H-Indene-2-methanol.

-

Molecular Dynamics: For larger systems or to study dynamic behavior, the optimized structure from these DFT calculations can serve as a starting point for classical molecular dynamics (MD) simulations.[2]

The application of rigorous computational chemistry, as outlined here, is an indispensable tool in modern chemical and pharmaceutical research, enabling deeper understanding and accelerating innovation.[17]

References

- MDPI. (2026, January 13). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking.

- J-STAR Research and Porton USA. Computational Chemistry and Data Science Approaches for Pharmaceutical Development.

- Fiveable. Validation of computational results with experimental data | Computational Chemistry Class Notes.

- ACS Publications. (2024, October 24). Current Status of Computational Approaches for Small Molecule Drug Discovery | Journal of Medicinal Chemistry.

- Eurofins Discovery. Computational Chemistry to accelerate drug discovery.

- Drug Target Review. (2026, January 12). Quality over quantity: drug discovery automation in 2026.

- PubMed Central. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies.

- PubChem. (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol.

- Wiley Online Library. (2017, April 28). Benchmarking Quantum Chemical Methods: Are We Heading in the Right Direction?.

- Wiberg, K. B. (2004). Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. Journal of Computational Chemistry, 25(11), 1342-6.

- NIST. 1H-Indene, 2,3-dihydro-5-methyl-.

- Reddit. (2016, January 15). ubiquity of B3LYP/6-31G.

- ResearchGate. (2020, October 12). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?.

- Cellular and Molecular Biology. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul.

- ResearchGate. Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set.

- NIST. 1H-Indene, 2,3-dihydro-2-methyl-.

- Physical Chemistry Research. DFT Study on the Carcinogenicity of some Common Polycyclic Aromatic Hydrocarbons (PAH).

Sources

- 1. mdpi.com [mdpi.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DFT Study on the Carcinogenicity of some Common Polycyclic Aromatic Hydrocarbons (PAH) [physchemres.org]

- 5. cellmolbiol.org [cellmolbiol.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol | C12H16O | CID 11367306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. 1H-Indene, 2,3-dihydro-5-methyl- [webbook.nist.gov]

- 16. 1H-Indene, 2,3-dihydro-2-methyl- [webbook.nist.gov]

- 17. Computational Chemistry & AI for Drug Development [jstar-research.com]

The Indene Core: From Coal Tar to Cutting-Edge Therapeutics

An In-depth Technical Guide on the Discovery, History, and Application of Indene-Based Compounds

Introduction

The journey of the indene scaffold, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a compelling narrative that mirrors the evolution of organic chemistry itself. From its humble origins as a constituent of coal tar to its current status as a privileged core in medicinal chemistry and materials science, the story of indene is one of discovery, innovation, and ever-expanding application. This technical guide provides a comprehensive exploration of the discovery and history of indene-based compounds, designed for researchers, scientists, and drug development professionals. We will delve into the foundational synthetic strategies, the seminal discoveries that propelled the field forward, and the critical role of these compounds in modern drug discovery, supported by detailed experimental insights and mechanistic understanding.

Part 1: The Dawn of Indene Chemistry - Isolation and Early Synthesis

The history of indene begins not in a pristine laboratory, but in the dark, viscous residue of industrial coal processing.

Discovery from Coal Tar

Indene was first isolated from coal tar, a complex mixture of hydrocarbons produced during the coking of coal. In 1890, German chemists G. Krämer and A. Spilker were instrumental in identifying and characterizing indene from the fraction of coal tar boiling between 176 and 182 °C. This discovery was a testament to the burgeoning field of organic chemistry, which was beginning to unravel the chemical treasures hidden within this industrial byproduct.

Foundational Synthetic Strategies

The late 19th and early 20th centuries witnessed the first forays into the synthetic construction of the indene framework. These early methods, while rudimentary by modern standards, laid the essential groundwork for future innovations.

A pivotal moment in indene synthesis came in 1894, when W. H. Perkin Jr. and G. Révay reported a synthesis of indene, hydrindene, and their derivatives.[1][2] Their work provided a rational and reproducible method for constructing the indene core, moving beyond simple isolation.

Another significant early contribution was made by Roser , who developed a method for synthesizing methylindene from benzylacetoacetate. These pioneering efforts established the fundamental principles of intramolecular cyclization reactions that remain central to indene synthesis today.

A cornerstone of early indene synthesis was the intramolecular Friedel-Crafts reaction . This powerful carbon-carbon bond-forming reaction allowed for the cyclization of suitable precursors to form the five-membered ring of the indene system. A classic example is the cyclization of 3-phenylpropanoic acid to 1-indanone, a key intermediate in many indene syntheses.

Part 2: The Pharmaceutical Ascent - Indene in Medicinal Chemistry

The unique structural and electronic properties of the indene scaffold did not go unnoticed by medicinal chemists. The rigid, planar structure provided an excellent template for the design of molecules that could interact with biological targets with high specificity.

Sulindac: An Indene-Based NSAID

A landmark achievement in the history of indene-based pharmaceuticals was the development of Sulindac . Discovered by scientists at Merck & Co. and first approved in the United States in September 1978, Sulindac is a non-steroidal anti-inflammatory drug (NSAID) used to treat a variety of inflammatory conditions, including arthritis.[3][4][5]

Sulindac is a prodrug, meaning it is converted into its active form, sulindac sulfide, in the body.[4][6] The active metabolite inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[3][4] The development of Sulindac was a significant step in the evolution of NSAIDs, offering a new therapeutic option with a distinct pharmacological profile.[7][8][9][10][11]

Mechanism of Action: Sulindac

The anti-inflammatory, analgesic, and antipyretic activities of Sulindac are primarily due to the inhibition of prostaglandin synthesis by its active sulfide metabolite. This inhibition is non-selective for COX-1 and COX-2.

Figure 1: Simplified mechanism of action of Sulindac.

Indenoisoquinolines: A New Class of Anticancer Agents

The versatility of the indene scaffold was further demonstrated with the discovery of the indenoisoquinolines , a novel class of topoisomerase I inhibitors with potent anticancer activity. The pioneering work of Dr. Mark Cushman at Purdue University and Dr. Yves Pommier at the National Cancer Institute was instrumental in the development of these compounds.[12][13][14][15][16][17][18][19]

Unlike the camptothecins, another class of topoisomerase I inhibitors, the indenoisoquinolines possess a number of advantages, including greater chemical stability and the ability to overcome certain mechanisms of drug resistance.[13] Several indenoisoquinolines, such as indotecan (LMP400) and indimitecan (LMP776), have advanced to clinical trials for the treatment of various cancers.[12][15]

Mechanism of Action: Indenoisoquinolines

Indenoisoquinolines exert their cytotoxic effects by trapping the topoisomerase I-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks during replication, which ultimately triggers apoptosis (programmed cell death).[12][13]

Figure 2: Mechanism of action of indenoisoquinoline topoisomerase I inhibitors.

Part 3: The Role of Indene in Organometallic Chemistry and Catalysis

Beyond its applications in medicinal chemistry, the indene ligand has played a significant role in the development of organometallic chemistry and catalysis.

The Indenyl Effect

In the 1980s, a phenomenon known as the "indenyl effect" was described, which refers to the enhanced reactivity of indenyl-metal complexes compared to their cyclopentadienyl analogues in ligand substitution reactions.[20][21] This increased reactivity is attributed to the ability of the indenyl ligand to undergo "ring-slippage" from a η⁵-coordination mode to a η³-coordination mode, thereby opening up a coordination site on the metal center for incoming ligands.[20]

This discovery had a profound impact on the design of transition metal catalysts, as it provided a means to tune the reactivity of the metal center by modifying the ligand framework. Indenyl-containing catalysts have since been employed in a wide range of organic transformations.[21][22][23]

Figure 3: The indenyl effect facilitates ligand substitution via ring-slippage.

Part 4: Modern Synthetic Methodologies

The synthesis of indene-based compounds has evolved significantly from the early days of coal tar distillation and classical cyclization reactions. Modern organic synthesis offers a vast and versatile toolbox for the construction of the indene core with high levels of efficiency and control.[24][25][26][27]

Transition Metal-Catalyzed Reactions

Transition metal catalysis has revolutionized the synthesis of indenes, enabling the formation of complex and highly functionalized derivatives. A variety of metals, including palladium, rhodium, and gold, have been employed in reactions such as:

-

Heck Reaction: The palladium-catalyzed coupling of aryl halides with alkenes.

-

Cycloisomerization of Enynes: The intramolecular reaction of an alkene and an alkyne to form the bicyclic indene system.

-

C-H Activation/Annulation: The direct functionalization of C-H bonds to construct the indene ring.

Pericyclic Reactions

Pericyclic reactions, such as the Nazarov cyclization , provide an elegant and atom-economical route to indene precursors. The Nazarov cyclization involves the 4π-electrocyclization of a divinyl ketone to a cyclopentenone, which can then be further elaborated to the indene skeleton.

Multi-Component Reactions

Multi-component reactions, where three or more reactants combine in a single operation to form a complex product, have emerged as a powerful strategy for the rapid and efficient synthesis of indene libraries for drug discovery and materials science.

Table 1: Comparison of Key Synthetic Methodologies for Indenes

| Methodology | Description | Advantages | Disadvantages |

| Intramolecular Friedel-Crafts | Cyclization of arylpropanoic acids or acyl chlorides. | Well-established, reliable for simple indanones. | Requires harsh acidic conditions, limited substrate scope. |

| Transition Metal-Catalyzed | Heck, cycloisomerization, C-H activation. | High efficiency, excellent functional group tolerance. | Catalyst cost and sensitivity, potential for metal contamination. |

| Nazarov Cyclization | 4π-electrocyclization of divinyl ketones. | Atom-economical, stereocontrolled synthesis of precursors. | Limited to specific substitution patterns. |

| Multi-Component Reactions | One-pot synthesis from multiple starting materials. | High efficiency, rapid library synthesis. | Can be challenging to optimize, product purification. |

Part 5: Experimental Protocols

To provide a practical understanding of the synthesis of indene-based compounds, a representative experimental protocol for the synthesis of a 1-indanone derivative via intramolecular Friedel-Crafts acylation is provided below.

Protocol: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid

Materials:

-

3-Phenylpropanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 3-phenylpropanoic acid (1.0 eq).

-

Add polyphosphoric acid (10 eq by weight) to the flask.

-

Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature and then pour it slowly onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 1-indanone can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Self-Validation:

-

The identity and purity of the product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

The melting point of the purified product should be compared to the literature value.

Conclusion

The journey of indene-based compounds, from their discovery in the depths of coal tar to their application in life-saving medicines and advanced materials, is a powerful illustration of the creative and transformative power of chemistry. The indene core, with its unique blend of aromaticity, rigidity, and reactivity, continues to inspire chemists to explore new synthetic methodologies and to design novel molecules with important applications. As our understanding of chemical principles and biological processes deepens, the story of indene is far from over, and we can anticipate that this remarkable scaffold will continue to play a vital role in scientific discovery and technological innovation for years to come.

References

-

Pommier, Y., & Cushman, M. (2009). The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives. Molecular Cancer Therapeutics, 8(5), 1008-1014. [Link]

-

Synapse. (2023). Sulindac Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs. Synapse. [Link]

-

Wikipedia. (n.d.). Transition metal indenyl complex. [Link]

-

Beck, D. E., Abdelmalak, M., Lv, W., Reddy, P. V. N., Tender, G. S., O'Neill, E., Agama, K., Marchand, C., Pommier, Y., & Cushman, M. (2015). Discovery of potent indenoisoquinoline topoisomerase I poisons lacking the 3-nitro toxicophore. Journal of Medicinal Chemistry, 58(9), 3997-4015. [Link]

-

Pommier, Y., & Cushman, M. (2009). The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives. Molecular Cancer Therapeutics, 8(5), 1008–1014. [Link]

-

Douglas, C. J. (2018). Indenylmetal Catalysis in Organic Synthesis. ACS Catalysis, 8(2), 1433-1445. [Link]

-

Grantome. (n.d.). Novel Indenoisoquinoline Topoisomerase I Inhibitors. Mark Cushman. [Link]

-

Marzi, L., Szabova, L., Gordon, M., Ohler, Z. W., Sharan, S. K., Beshiri, M. L., ... & Pommier, Y. (2019). The Indenoisoquinoline TOP1 Inhibitors Selectively Target Homologous Recombination-Deficient and Schlafen 11-Positive Cancer Cells and Synergize with Olaparib. Clinical Cancer Research, 25(20), 6248-6260. [Link]

-

Pommier, Y., & Cushman, M. (2009). The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives. Molecular Cancer Therapeutics, 8(5), 1008-14. [Link]

-

Grantome. (n.d.). Novel Indenoisoquinoline Topoisomerase I Inhibitors. Mark Cushman. [Link]

-

Cushman, M. (2021). Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy. Journal of Medicinal Chemistry, 64(24), 17572-17600. [Link]

-

Synapse. (2024). What is Sulindac used for? Patsnap. [Link]

-

Rinaldi, A., Scarpi, D., & Occhiato, E. G. (2019). Recent Advances in the Synthesis of Indenes. European Journal of Organic Chemistry, 2019(43), 7249-7273. [Link]

-

Cushman, M. (2021). Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy. Journal of Medicinal Chemistry, 64(24), 17572-17600. [Link]

-

Futsyk, P. O., Duda, M., & Vovk, M. V. (2018). Indenyl complexes of Group 9 metals: Synthetic and catalytic chemistry. Journal of Organometallic Chemistry, 867, 119-142. [Link]

-

Wang, X., & Wang, B. (2019). Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry, 17(33), 7665-7676. [Link]

-

Perkin, W. H., & Révay, G. (1894). XXV.—Synthesis of indene, hydrindene, and some of their derivatives. Journal of the Chemical Society, Transactions, 65, 228-254. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indenes. [Link]

-

Scarpi, D., & Occhiato, E. G. (2015). Recent Advances in the Synthesis of Indanes and Indenes. Synthesis, 47(16), 2291-2311. [Link]

-

Piazza, G. A., Keeton, A. B., Tinsley, H. N., Chen, X., Narducci, F., Li, N., ... & Brendel, K. (2007). A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity. Cancer Research, 67(19), 9478-9486. [Link]

-

Wikipedia. (n.d.). Sulindac. [Link]

-

Perkin, W. H., & Révay, G. (1894). XXV.—Synthesis of indene, hydrindene, and some of their derivatives. Journal of the Chemical Society, Transactions, 65, 228-254. [Link]

-

Wright, V. (1995). Historical overview of non-steroidal anti-inflammatory drugs. British Journal of Rheumatology, 34(Suppl 1), 2-4. [Link]

-

Kalgutkar, A. S., & Marnett, L. J. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Current Medicinal Chemistry, 15(2), 125-141. [Link]

-

Yoshifuji, M., & Toyota, K. (2023). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. Organometallics, 42(7), 649-663. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indanes. [Link]

-

ResearchGate. (n.d.). Synthesis of indene 126 and reaction mechanism. [Link]

-

PubChem. (n.d.). Sulindac. National Center for Biotechnology Information. [Link]

-

Rao, P. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs. Journal of Inflammation Research, 14, 439-456. [Link]

-

Kalgutkar, A. S., & Marnett, L. J. (2008). Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): cyclooxygenase (COX) inhibition and beyond. The AAPS Journal, 10(3), 499-508. [Link]

-

Arthritis and Rheumatism Associates. (n.d.). The Untold NSAID Story. [Link]

- Google Patents. (n.d.).

Sources

- 1. XXV.—Synthesis of indene, hydrindene, and some of their derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 2. XXV.—Synthesis of indene, hydrindene, and some of their derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Sulindac Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs [synapse.patsnap.com]

- 4. What is Sulindac used for? [synapse.patsnap.com]

- 5. Sulindac - Wikipedia [en.wikipedia.org]

- 6. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Historical overview of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. dovepress.com [dovepress.com]

- 10. Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): cyclooxygenase (COX) inhibition and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. arapc.com [arapc.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Indenoisoquinoline TOP1 Inhibitors Selectively Target Homologous Recombination-Deficient and Schlafen 11-Positive Cancer Cells and Synergize with Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Indenoisoquinoline Topoisomerase I Inhibitors - Mark Cushman [grantome.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Transition metal indenyl complex - Wikipedia [en.wikipedia.org]

- 21. Indenylmetal Catalysis in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Indene synthesis [organic-chemistry.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1H-Indene-2-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indene-2-methanol, a unique bicyclic aromatic alcohol, presents a compelling scaffold for medicinal chemistry and materials science. Its structural rigidity, conferred by the indene nucleus, combined with the conformational flexibility of the hydroxymethyl substituent, offers a nuanced platform for molecular design. This guide provides a comprehensive exploration of the molecular architecture and conformational landscape of 1H-Indene-2-methanol. We delve into its synthesis, spectroscopic characterization, and a detailed analysis of its conformational preferences, drawing upon established principles and analogous molecular systems. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials incorporating the 1H-indene-2-methanol motif.

Molecular Structure and Spectroscopic Characterization

The foundational step in understanding the utility of any molecule is a thorough characterization of its structure. 1H-Indene-2-methanol (C₁₀H₁₀O) is comprised of a planar indene ring system with a hydroxymethyl group attached at the 2-position.[1] The indene moiety itself is a bicyclic aromatic hydrocarbon, consisting of a benzene ring fused to a five-membered ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. Based on reported literature, the following are the characteristic ¹H and ¹³C NMR chemical shifts for 1H-Indene-2-methanol.[1]

Table 1: NMR Spectroscopic Data for 1H-Indene-2-methanol [1]

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |

| Aromatic Protons | ~7.1-7.5 (m) | Aromatic C | ~123-127 (m) |

| Vinylic Proton (H3) | ~6.9 (s) | C2 | ~148.6 |

| Methylene Protons (CH₂) | ~4.6 (s) | C3 | ~127.4 |

| Allylic Protons (H1) | ~3.4 (s) | Methylene C (CH₂) | ~61.7 |

| Hydroxyl Proton (OH) | Variable | Allylic C (C1) | ~38.8 |

| Aromatic Quaternary C | ~143.2, 144.5 |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and spectrometer frequency.

The ¹H NMR spectrum is characterized by a complex multiplet in the aromatic region, a singlet for the vinylic proton at the 3-position, and singlets for the methylene and allylic protons. The hydroxyl proton signal is typically broad and its chemical shift is dependent on concentration and temperature. The ¹³C NMR spectrum confirms the presence of ten distinct carbon environments, including the characteristic upfield shift of the sp³-hybridized methylene and allylic carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For 1H-Indene-2-methanol, the key vibrational modes are:

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.

-

C-H Stretch (Aromatic and Vinylic): Sharp peaks are anticipated above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions will be present just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic and Vinylic): Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption band is predicted in the 1000-1200 cm⁻¹ range.

Conformational Analysis

The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. The conformational landscape of 1H-Indene-2-methanol is primarily dictated by the rotation around two key single bonds: the C2-C(methylene) bond and the C(methylene)-O bond.

Figure 1: Key rotational bonds governing the conformation of 1H-Indene-2-methanol.

Rotation around the C2-C(methylene) Bond

The rotation of the hydroxymethyl group relative to the plane of the indene ring is a critical conformational parameter. By analogy to substituted benzyl alcohol systems, certain conformations are expected to be energetically favored. The steric hindrance between the hydroxymethyl group and the protons on the indene ring will influence the potential energy surface of this rotation.

Computational studies on benzyl alcohol have shown that the molecule is highly flexible, with low energy barriers for rotation around the C-C bond.[1] For 1H-Indene-2-methanol, two primary low-energy conformations can be postulated:

-

"In-plane" conformation: where the C-O bond of the hydroxymethyl group is roughly in the same plane as the indene ring.

-

"Out-of-plane" conformation: where the C-O bond is perpendicular to the indene ring.

The relative energies of these conformers will be influenced by a delicate balance of steric repulsion and potential weak intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the π-electron system of the aromatic ring.

Rotation around the C(methylene)-O Bond

The orientation of the hydroxyl proton is determined by the rotation around the C(methylene)-O bond. This rotation is also expected to have a low energy barrier. The conformational preference will be influenced by the potential for intramolecular hydrogen bonding and dipole-dipole interactions. Similar to benzyl alcohol, different staggered conformations of the hydroxyl group relative to the C2-C(methylene) bond will exist.[1]

Synthesis of 1H-Indene-2-methanol

An efficient, three-step synthesis of 1H-Indene-2-methanol has been reported, starting from commercially available methyl phenylsulfonylacetate.[1] This method provides a practical route for obtaining the target compound in good overall yield.

Figure 2: Synthetic workflow for 1H-Indene-2-methanol.

Detailed Experimental Protocol

The following protocol is adapted from the literature and provides a step-by-step methodology for the synthesis of 1H-Indene-2-methanol.[1]

Step 1: Synthesis of the Sulfone Ester Intermediate

-

To a solution of methyl phenylsulfonylacetate in anhydrous dimethylformamide (DMF), add lithium hydride (LiH) at 0 °C.

-

Stir the mixture for a designated period to allow for deprotonation.

-

Add a solution of α,α'-dichloro-o-xylene in DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an extended period.

-

Work up the reaction by quenching with water and extracting with an appropriate organic solvent.

-

Purify the crude product by recrystallization to yield the sulfone ester intermediate.

Step 2: Synthesis of the Indene Ester Intermediate

-

Dissolve the sulfone ester intermediate in anhydrous tetrahydrofuran (THF).

-

Add a solution of potassium tert-butoxide in THF to induce elimination of the phenylsulfinate group.

-

Stir the reaction at room temperature for a short duration.

-

Quench the reaction and extract the product to obtain the crude indene ester intermediate.

Step 3: Synthesis of 1H-Indene-2-methanol

-

Dissolve the crude indene ester intermediate in an anhydrous ethereal solvent.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a solution of diisobutylaluminum hydride (DIBAL-H) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Carefully quench the reaction with a suitable reagent (e.g., methanol, followed by water and acid).

-

Extract the product and purify by column chromatography to obtain 1H-Indene-2-methanol.

Conclusion and Future Perspectives

1H-Indene-2-methanol is a structurally intriguing molecule with significant potential in various scientific domains. This guide has provided a detailed overview of its molecular structure, spectroscopic properties, conformational landscape, and a practical synthetic route. The conformational flexibility of the hydroxymethyl substituent, in conjunction with the rigid indene core, offers a unique set of properties that can be exploited in the design of novel bioactive compounds and advanced materials.

Future research in this area could focus on several key aspects:

-

Detailed Computational Modeling: A thorough computational study employing high-level quantum mechanical methods would provide a more quantitative understanding of the conformational energy landscape.

-

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive experimental evidence of the solid-state conformation.

-

Derivatization and Biological Evaluation: The synthesis and biological screening of a library of 1H-Indene-2-methanol derivatives could lead to the discovery of new therapeutic agents.

-

Polymerization and Material Science Applications: The hydroxyl functionality provides a handle for the incorporation of this motif into polymers, potentially leading to materials with novel optical or electronic properties.

By building upon the foundational knowledge presented in this guide, researchers can unlock the full potential of 1H-Indene-2-methanol in their respective fields.

References

-